molecular formula C9H8N2O B2691227 5-Methyl-3-(pyridin-3-yl)isoxazole CAS No. 85903-32-8

5-Methyl-3-(pyridin-3-yl)isoxazole

Cat. No.: B2691227
CAS No.: 85903-32-8
M. Wt: 160.176
InChI Key: VVVHOKHVHXUUEN-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyridin-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyridin-3-yl group at the 3-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyridin-3-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)isoxazole: Lacks the methyl group at the 5-position.

    5-Methyl-3-(pyridin-2-yl)isoxazole: Has the pyridinyl group at the 2-position instead of the 3-position.

    5-Methyl-3-(pyridin-4-yl)isoxazole: Has the pyridinyl group at the 4-position instead of the 3-position.

Uniqueness

5-Methyl-3-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridinyl groups at specific positions on the isoxazole ring can enhance its stability and interaction with molecular targets .

Properties

IUPAC Name

5-methyl-3-pyridin-3-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVHOKHVHXUUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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